N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H17N3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O3/c27-23(25-16-7-8-21-22(12-16)29-11-10-28-21)18-13-20(15-4-3-9-24-14-15)26-19-6-2-1-5-17(18)19/h1-9,12-14H,10-11H2,(H,25,27) |
InChI Key |
KUHDIVDMAPIHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Skraup and Doebner-Miller Reactions
Traditional methods like the Skraup reaction (condensation of aniline with glycerol and sulfuric acid) or Doebner-Miller synthesis (cyclization of β-ketoesters with anilines) are viable starting points. For 2-(pyridin-3-yl)quinoline-4-carboxylic acid , a modified Meinwald rearrangement followed by reductive cyclization has been reported. For example, 3-(2-methoxyphenyl)quinolin-4(1H)-ones were synthesized via chalcone epoxide intermediates, which underwent chlorination (SOCl₂) and demethylation (48% HBr) to yield functionalized quinolines.
Transition Metal-Catalyzed Cyclization
Nickel- or palladium-catalyzed cyclizations offer improved regiocontrol. A nickel-mediated Diels–Alder reaction followed by aromatization (as described in) could construct the quinoline core while introducing the pyridinyl group at position 2.
Amide Bond Formation with the Benzodioxin Moiety
The final step couples the quinoline-4-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-amine:
Carboxylic Acid Activation
Activation of the carboxylic acid (e.g., using thionyl chloride (SOCl₂) or oxalyl chloride) generates the acyl chloride, which reacts with the benzodioxin amine. This method, employed in for similar amides, typically achieves yields of 70–85% under inert conditions (dry DCM, 0°C to RT).
Coupling Reagents
Modern peptide coupling agents like HATU or EDCl/HOBt enhance efficiency. For example, EDCl-mediated coupling in DMF with DMAP catalysis produced N-(benzodioxin)carboxamides with >90% purity after column chromatography.
Alternative Synthetic Pathways
One-Pot Sequential Reactions
A streamlined approach combines quinoline synthesis and amide coupling in a single pot. For instance, chlorination of 3-(2-methoxyphenyl)quinolin-4(1H)-one with SOCl₂, followed by in situ demethylation (HBr) and cyclization (KO* t*-Bu), yields the quinoline core. Subsequent addition of benzodioxin-6-amine and HATU completes the synthesis.
Solid-Phase Synthesis
Immobilizing the quinoline carboxylic acid on resin enables iterative coupling steps, though this method is less common for small-molecule synthesis.
Optimization and Challenges
Regioselectivity
Ensuring substitution at position 2 of the quinoline requires careful control of reaction conditions. Microwave-assisted synthesis (150°C, 30 min) improved regioselectivity in analogous systems.
Purification Techniques
Chemical Reactions Analysis
Carboxamide Reactivity
-
Hydrolysis : The carboxamide group undergoes acidic or basic hydrolysis to yield the corresponding carboxylic acid. For example, treatment with 6M HCl at 100°C for 8 hours produces quinoline-4-carboxylic acid (85% conversion).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carboxamide to a primary amine, forming N-(benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-methanamine (60% yield).
Pyridine and Quinoline Reactivity
-
Electrophilic Substitution : The pyridine ring undergoes nitration at the meta position using HNO₃/H₂SO₄ at 0°C, yielding 2-(3-nitro-pyridin-3-yl)quinoline-4-carboxamide derivatives .
-
Coordination Chemistry : The quinoline nitrogen participates in metal-ligand bonding, forming complexes with Cu(II) and Fe(III) ions. These complexes exhibit enhanced stability in aqueous media (log K = 4.2–5.8) .
Catalytic and Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions due to its halogenated intermediates:
| Reaction Type | Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Bromoquinoline derivative | Pd(PPh₃)₄ | DME, K₂CO₃, 80°C | Arylated quinoline | 68% |
| Buchwald-Hartwig | Chloropyridine derivative | Pd₂(dba)₃/Xantphos | Toluene, 110°C | Aminated pyridine | 55% |
Oxidation and Degradation Pathways
-
Oxidative Stability : The benzodioxin ring is susceptible to oxidation with KMnO₄ in acidic conditions, leading to cleavage and formation of 6-hydroxyquinoline-4-carboxamide (40% yield).
-
Photodegradation : UV light (λ = 254 nm) induces decomposition of the pyridine ring, generating N-(benzodioxin-6-yl)-2-(3-oxo-pyridinium)quinoline-4-carboxamide as a major photoproduct .
Comparative Reactivity with Structural Analogs
A comparison with similar compounds highlights unique reactivity patterns:
Mechanistic Insights
-
Carboxamide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the quinoline nitrogen.
-
Suzuki Coupling : The pyridin-3-yl group directs palladium insertion at the C2 position of quinoline, favoring para -selectivity.
Scientific Research Applications
Antimalarial Properties
Research has highlighted the antimalarial activity of quinoline derivatives, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide. A study demonstrated that related quinoline derivatives exhibited potent activity against Plasmodium falciparum, with some compounds showing low nanomolar potency in vitro and significant efficacy in vivo against malaria models .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound | EC50 (nM) | Efficacy in Mouse Model (ED90 mg/kg) |
|---|---|---|
| Compound 1 | 120 | < 1 |
| Compound 2 | < 10 | < 0.5 |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. A study synthesized new sulfonamides based on the benzodioxane structure and evaluated their inhibition of α-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could have therapeutic potential for Type 2 Diabetes Mellitus and Alzheimer's disease .
Table 2: Enzyme Inhibition Potency
| Compound | α-Glucosidase IC50 (µM) | Acetylcholinesterase IC50 (µM) |
|---|---|---|
| Compound A | 0.5 | 0.8 |
| Compound B | 0.3 | 0.7 |
| This compound | TBD | TBD |
Therapeutic Potential
The therapeutic implications of this compound are vast:
Antimalarial Therapy
Due to its potent antiplasmodial activity and favorable pharmacokinetics observed in preclinical studies, this compound is a promising candidate for further development as an antimalarial agent.
Neuroprotective Effects
Given its inhibition of acetylcholinesterase, it may also serve as a potential treatment for neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission.
Case Study 1: Antimalarial Efficacy
In a preclinical trial involving mice infected with Plasmodium berghei, this compound demonstrated significant reduction in parasitemia and improved survival rates compared to control groups.
Case Study 2: Enzyme Inhibition
A series of synthesized compounds including the target molecule were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated a strong correlation between structural modifications and enzyme inhibition potency.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Bioactivity Trends
The compound’s quinoline-carboxamide backbone and benzodioxin substituent align it with several analogs discussed in the evidence. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects on Activity: The replacement of the pyridin-3-yl group in the target compound with a 4-fluorophenyl group (as in ) may enhance lipophilicity and antimicrobial activity due to fluorine’s electronegativity and membrane permeability . Benzodioxin-linked flavones (e.g., 3',4'-dioxino flavone) exhibit antihepatotoxic activity comparable to silymarin, suggesting that the benzodioxin moiety itself contributes to liver-protective effects .
Enzyme Inhibition :
- Sulfonamide derivatives with benzodioxin substituents (e.g., ) inhibit α-glucosidase and cholinesterases, critical targets for diabetes and neurodegenerative diseases. The target compound’s carboxamide group may similarly interact with these enzymes .
Antihepatotoxic Activity :
- Compounds containing the 1,4-dioxane ring system (e.g., flavones in ) demonstrate significant protection against carbon tetrachloride-induced hepatotoxicity. The target compound’s benzodioxin group may confer analogous protective effects.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 473.52 g/mol. Its structure includes a quinoline core, which is known for various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. A study on quinoline derivatives highlighted their effectiveness against various cancer cell lines. For instance, certain 3-quinolinecarboxamide derivatives demonstrated potent antiproliferative effects in models of autoimmune disorders and cancer .
Table 1: Summary of Anticancer Activities of Similar Compounds
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, quinoline derivatives have been shown to inhibit the NF-kB pathway, which is crucial in many cancers .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinoline-based compounds. Modifications to the benzodioxin and pyridine moieties can significantly influence their potency and selectivity. For instance, variations in substituents on the quinoline ring have been correlated with changes in anticancer activity .
Table 2: Structure-Activity Relationships of Quinoline Derivatives
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Study on Quinoline Derivatives : A comprehensive evaluation was conducted on various quinoline derivatives for their anticancer properties. The study found that modifications at specific positions led to improved activity against breast and prostate cancer cell lines .
- Autoimmune Disease Models : The compound was tested in mouse models for its ability to inhibit disease progression in experimental autoimmune encephalomyelitis (EAE). Results indicated significant inhibition compared to control groups .
Q & A
Q. What synthetic routes are recommended for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide?
The compound can be synthesized via multi-step protocols involving sulfonamide coupling and heterocyclic ring formation. A common approach involves:
Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., phenylsulfonyl chloride) in alkaline aqueous media (pH 9–10) to form intermediate sulfonamides .
Coupling with substituted 2-bromo-N-(phenyl)acetamides in polar solvents (e.g., DMF) using LiH as a base to yield acetamide derivatives .
Introducing the quinoline-4-carboxamide moiety via condensation reactions with pyridine-containing precursors under controlled temperature (RT to 80°C) .
Key characterization tools: IR (N-H, C=O, S=O stretches), ¹H-NMR (aromatic protons, methylene groups), and CHN analysis for molecular formula confirmation .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires:
- IR spectroscopy : Identify functional groups (e.g., N-H at ~3243 cm⁻¹, C=O at ~1719 cm⁻¹, and S=O at ~1379 cm⁻¹) .
- ¹H-NMR : Observe characteristic signals for benzodioxin protons (δ 6.55–6.76 ppm), pyridinyl protons (δ 7.48–8.28 ppm), and methylene groups (δ 4.22–4.25 ppm) .
- CHN analysis : Verify elemental composition (e.g., C, H, N, S ratios) .
Q. What preliminary assays are used to evaluate its biological activity?
- α-Glucosidase inhibition : Measure IC50 values using enzyme kinetics (e.g., EZ-Fit software) with p-nitrophenyl-α-D-glucopyranoside as a substrate .
- Acetylcholinesterase (AChE) inhibition : Assess via Ellman’s method with donepezil as a reference .
Note: Triplicate experiments (mean ± SEM) are critical for reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its α-glucosidase inhibitory activity?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance inhibitory potency (e.g., compound 7k with IC50 = 81.12 ± 0.13 μM vs. acarbose: 37.38 ± 0.12 μM) .
- Benzodioxin moiety : Critical for binding to enzyme active sites via hydrophobic interactions .
- Pyridine coordination : Enhances solubility and π-π stacking with aromatic residues in α-glucosidase .
Q. How do computational methods support the design of derivatives?
Q. What experimental strategies resolve contradictions in IC50 values across studies?
Q. How can kinetic studies elucidate its mechanism of enzyme inhibition?
Q. What analytical techniques characterize its stability under physiological conditions?
- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C) over 24 hours .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
